6-(2-Methylphenyl)-1,3-diazinane-2,4-dione
Description
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane backbone with two ketone groups at positions 2 and 4. The substitution of a 2-methylphenyl group at position 6 distinguishes it from other derivatives in this class. This structural motif is critical for modulating physicochemical properties and biological interactions, as substituents on the diazinane ring and aromatic moieties influence solubility, stability, and reactivity.
Properties
IUPAC Name |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUFCOSAUFJKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861324-98-3 | |
| Record name | 6-(2-methylphenyl)-1,3-diazinane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylhydrazine with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired diazinane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the diazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and exerting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione and related compounds, based on evidence from peer-reviewed literature and chemical databases:
Structural and Functional Insights
- Electron-Withdrawing Groups (e.g., -Cl): The 2-chlorophenyl analog (CAS 743440-50-8) exhibits increased electrophilicity, which may enhance reactivity in nucleophilic environments . Thione vs.
Synthetic Strategies :
Physicochemical and Spectral Comparisons
- IR Spectroscopy : C=O stretches in diazinane-2,4-diones typically appear at ~1700–1780 cm⁻¹, as seen in 1-phenyl-1,3-diazinane-2,4-dione (1781 and 1704 cm⁻¹) . The target compound is expected to exhibit similar absorption.
- NMR Trends: Methyl groups in ortho positions (e.g., 2-methylphenyl) resonate at δ 2.6–2.7, while aromatic protons show splitting patterns dependent on substitution (e.g., para-aminophenyl vs. ortho-methylphenyl) .
Biological Activity
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
The compound features a diazinane ring structure that is known to influence its biological activity. The presence of the 2-methylphenyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Research indicates that derivatives of diazinane compounds exhibit notable antimicrobial properties. For instance, several studies have evaluated the effectiveness of this compound against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Compound | Microbial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
These results demonstrate that the compound has potential as an antimicrobial agent against both bacterial and fungal strains .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The mechanism of action is thought to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value for this compound was determined to be approximately 25 µM for breast cancer cells . This suggests that the compound may serve as a lead for developing new anticancer therapies.
3. Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit key enzymes involved in metabolic processes.
Table 2: Enzyme Inhibition by this compound
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Monoamine oxidase | Non-competitive | 10 |
These findings indicate that the compound could play a role in modulating neurotransmitter levels and may have implications for treating neurodegenerative diseases .
The biological effects of this compound are attributed to its structural features that facilitate interactions with various molecular targets. The diazinane ring is believed to stabilize binding with enzymes and receptors involved in critical biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
